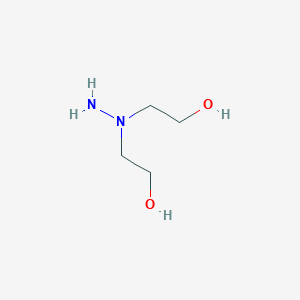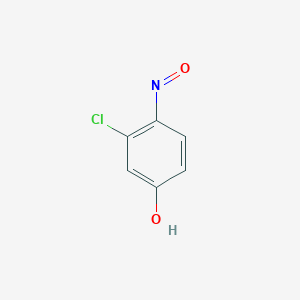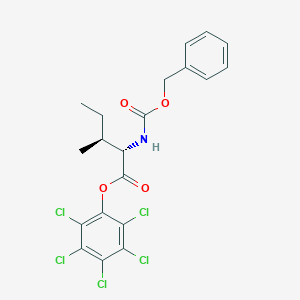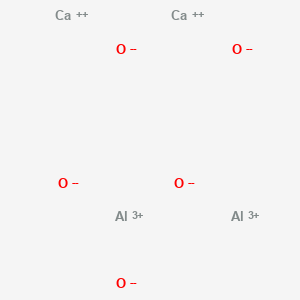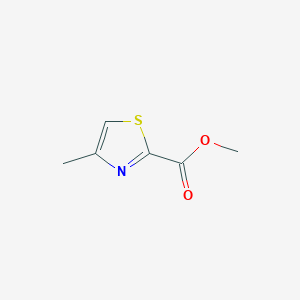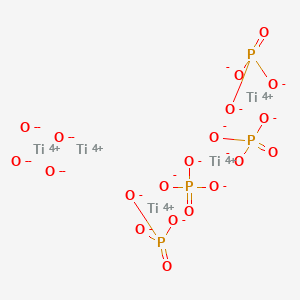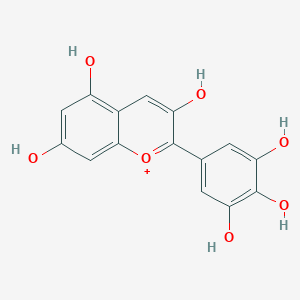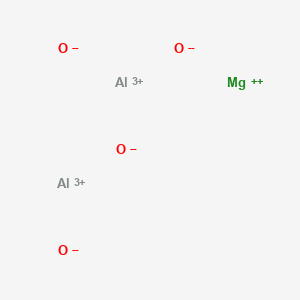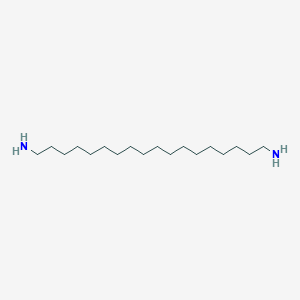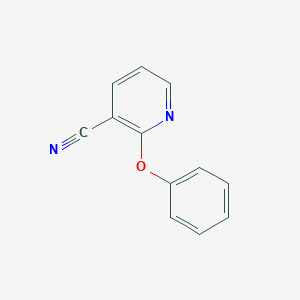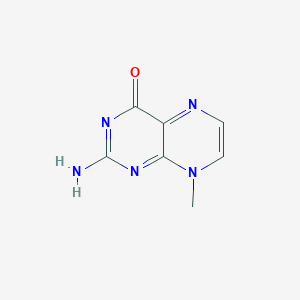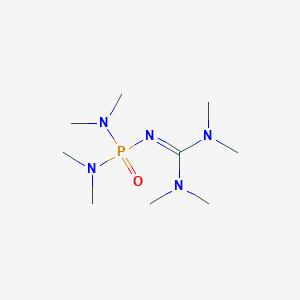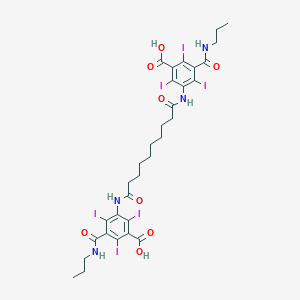
Isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the field of medical imaging, particularly in computed tomography (CT) scans. The purpose of
Wirkmechanismus
The mechanism of action of isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) is based on its ability to absorb X-rays. When this compound is injected into the body, it accumulates in the target tissue, which allows for improved visualization of the tissue during imaging. The high iodine content of isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) is responsible for its strong X-ray absorption properties.
Biochemische Und Physiologische Effekte
Isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) has minimal biochemical and physiological effects on the body. This compound is rapidly excreted from the body through the kidneys, which reduces the risk of toxicity. However, in rare cases, some individuals may experience allergic reactions to the contrast agent.
Vorteile Und Einschränkungen Für Laborexperimente
The use of isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) as a contrast agent in lab experiments has several advantages. It allows for improved visualization of tissues and organs, which can aid in the diagnosis of diseases and the development of new treatments. Additionally, this compound has a low toxicity profile and is rapidly excreted from the body.
However, there are also some limitations associated with the use of isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) in lab experiments. The cost of the compound is relatively high, which can limit its use in certain research settings. Additionally, the use of contrast agents can interfere with the accuracy of some lab tests, which may lead to false positives or false negatives.
Zukünftige Richtungen
There are several future directions for the use of isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) in scientific research. One potential area of research is the development of new contrast agents that have improved properties such as increased water solubility and reduced toxicity. Additionally, there is a need to explore the use of contrast agents in new imaging techniques such as optical imaging and photoacoustic imaging. Finally, there is a need to continue to explore the potential medical applications of isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) in the diagnosis and treatment of diseases.
Conclusion:
In conclusion, isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) is a unique compound that has significant potential in scientific research. Its use as a contrast agent in medical imaging has revolutionized the field of radiology and has improved the accuracy of disease diagnosis. While there are some limitations associated with its use, the advantages of isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) outweigh its limitations. With continued research, this compound has the potential to revolutionize the field of medical imaging and improve patient outcomes.
Synthesemethoden
Isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) is synthesized by reacting isophthalic acid with propylamine and then adding iodine to the resulting product. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis method has been optimized over the years to improve the efficiency and reduce the cost of production.
Wissenschaftliche Forschungsanwendungen
Isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) has a wide range of scientific research applications, particularly in the field of medical imaging. This compound is commonly used as a contrast agent in Isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo- scans to enhance the visibility of internal organs and tissues. It is also used in other imaging techniques such as magnetic resonance imaging (MRI) and ultrasound. The unique properties of isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo-) make it an ideal contrast agent as it is highly water-soluble and has a high iodine content.
Eigenschaften
CAS-Nummer |
10395-30-9 |
|---|---|
Produktname |
Isophthalamic acid, 5,5'-(octamethylenebis(carbonylimino))bis(N-propyl-2,4,6-triiodo- |
Molekularformel |
C32H36I6N4O8 |
Molekulargewicht |
1366.1 g/mol |
IUPAC-Name |
3-[[10-[3-carboxy-2,4,6-triiodo-5-(propylcarbamoyl)anilino]-10-oxodecanoyl]amino]-2,4,6-triiodo-5-(propylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C32H36I6N4O8/c1-3-13-39-29(45)17-21(33)19(31(47)48)25(37)27(23(17)35)41-15(43)11-9-7-5-6-8-10-12-16(44)42-28-24(36)18(30(46)40-14-4-2)22(34)20(26(28)38)32(49)50/h3-14H2,1-2H3,(H,39,45)(H,40,46)(H,41,43)(H,42,44)(H,47,48)(H,49,50) |
InChI-Schlüssel |
VJOYVQFWJFNMRW-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCC)I)I)C(=O)O)I |
Kanonische SMILES |
CCCNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCC)I)I)C(=O)O)I |
Andere CAS-Nummern |
10395-30-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



